1-Bromo-1,2,3,4-tetrahydronaphthalene

Descripción general

Descripción

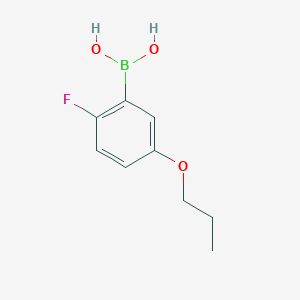

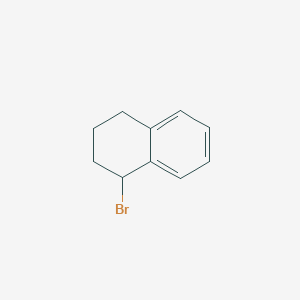

1-Bromo-1,2,3,4-tetrahydronaphthalene, also known as BTHN, is an organic compound composed of two fused cyclohexane rings with a bromo substituent attached to the fourth carbon. It is a colorless liquid with a boiling point of 140-141°C and a density of 1.316 g/mL. BTHN is soluble in most organic solvents, including methanol, ethanol, and acetonitrile. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Reformatsky Reactions

1-Bromo-1,2,3,4-tetrahydronaphthalene derivatives have been utilized in asymmetric Reformatsky reactions. Specifically, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, synthesized from naphthalene, served as a chiral auxiliary in these reactions, demonstrating the compound's utility in stereochemical control during synthesis (Orsini et al., 2005).

Reductive Debromination Processes

The compound has been involved in the development of reductive debromination methods. A study described the reductive debromination of 1,2-bis(bromomethyl)arenes to produce 1,2,3,4-tetrahydronaphthalenes, showcasing its role in chemical transformations (Nishiyama et al., 2005).

Bromination and Synthesis Studies

High-temperature bromination of tetralin (another name for 1,2,3,4-tetrahydronaphthalene) has been studied for efficient synthesis of brominated naphthalene derivatives, highlighting its importance in the synthesis of complex organic molecules (Çakmak et al., 2000).

Self-Assembly in Nanoarchitectures

The self-assembly behavior of 1,2,3,4-tetrahydronaphthalene molecules has been examined, revealing its potential in creating nanostructures like chiral pinwheel nanoarchitectures and herringbone arrangements. This study opens up avenues in nanotechnology and materials science (Silly et al., 2017).

Quantum Chemical Studies

Quantum chemical studies have been conducted to understand the regioselectivity of bromination in derivatives of 1,2,3,4-tetrahydronaphthalene. These studies are crucial for predicting and optimizing chemical reactions at the molecular level (Pankratov et al., 2004).

Physical Property Analysis

Research has been done on the physical propertiesof 1,2,3,4-tetrahydronaphthalene mixtures, such as their density, viscosity, and sound speed. These properties are essential for applications in material science and engineering, particularly in designing and understanding fluid systems (Prak & Lee, 2016).

Synthesis of Novel Compounds

This compound is integral in synthesizing various novel compounds, including retinoids, which have potential therapeutic applications. The synthesis processes often involve complex reactions showcasing the compound's versatility in organic synthesis (Faul et al., 2001).

Photobromination and Dehydrogenation Studies

The compound plays a significant role in photobromination and dehydrogenation studies, contributing to our understanding of photochemical reactions. These studies are vital for developing photochemical synthesis methods (Zong et al., 2002).

Autoignition Research

1,2,3,4-Tetrahydronaphthalene has been studied for its autoignition properties at intermediate-to-high temperatures. Such research is crucial for understanding and improving combustion processes, particularly in the development of transportation fuels (Raza et al., 2020).

Exploration in Organic Chemistry

The compound is also used in creating complex organic structures, such as aryl-containing terpenoids. This showcases its utility in the field of organic chemistry, particularly in synthesizing biologically active molecules (Kukovinets et al., 2008).

Conjugate Addition Reactions

1,2,3,4-Tetrahydronaphthalene derivatives have been utilized in conjugate addition reactions with indoles and pyrroles. This reaction type is important in the synthesis of complex organic compounds, including pharmaceuticals (Malhotra et al., 2013).

Safety and Hazards

1-Bromo-1,2,3,4-tetrahydronaphthalene is a combustible liquid . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool . Dispose of contents/container to an approved waste disposal plant .

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of tetrahydronaphthalene, which is a constituent of petroleum and coal tar .

Biochemical Pathways

Tetrahydronaphthalene, the parent compound, is known to undergo degradation by certain strains of corynebacterium . This suggests that 1-Bromo-1,2,3,4-tetrahydronaphthalene may also be metabolized by similar microbial pathways.

Pharmacokinetics

Tetrahydronaphthalene, the parent compound, is known to be metabolized in rabbits, suggesting that this compound may have similar pharmacokinetic properties .

Análisis Bioquímico

Biochemical Properties

1-Bromo-1,2,3,4-tetrahydronaphthalene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the hydroxylation of the alicyclic ring, facilitating subsequent oxidation steps . Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding and van der Waals forces.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been observed to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism . Furthermore, this compound can induce changes in cell morphology and proliferation rates, depending on the concentration and exposure duration.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. At the molecular level, it can bind to enzymes such as cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, particularly those genes associated with metabolic pathways and stress responses. Additionally, this compound can undergo metabolic transformations, producing reactive intermediates that further modulate cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be metabolized efficiently by the organism. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific concentration of this compound triggers significant biological responses, including alterations in enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the alicyclic ring, leading to further oxidation and conjugation reactions . These metabolic transformations can affect the levels of various metabolites and influence metabolic flux. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolic processing.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with mitochondrial proteins can lead to its accumulation in mitochondria, where it may exert its effects on cellular respiration and energy production.

Propiedades

IUPAC Name |

1-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWBXZNNOYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560429 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75238-77-6 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.